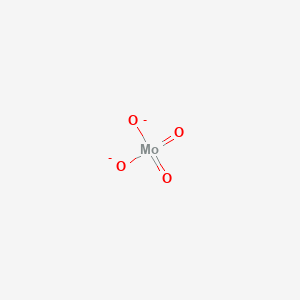

Molybdate

Beschreibung

Eigenschaften

CAS-Nummer |

14259-85-9 |

|---|---|

Molekularformel |

MoO4-2 |

Molekulargewicht |

159.95 g/mol |

IUPAC-Name |

dioxido(dioxo)molybdenum |

InChI |

InChI=1S/Mo.4O/q;;;2*-1 |

InChI-Schlüssel |

MEFBJEMVZONFCJ-UHFFFAOYSA-N |

SMILES |

[O-][Mo](=O)(=O)[O-] |

Kanonische SMILES |

[O-][Mo](=O)(=O)[O-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

molybdate molybdate (Mo7-O24) molybdate ion molybdate, (99)Mo-labeled MoO4(2-) |

Herkunft des Produkts |

United States |

Overview of Molybdate Research Trajectories

Research involving molybdate compounds spans a wide array of areas, reflecting their multifaceted properties and potential applications. Key trajectories include catalysis, materials science, electrochemistry, and biological studies.

In catalysis, this compound compounds are extensively investigated for their ability to facilitate various chemical transformations with high efficiency and selectivity. They are crucial in industrial processes such as hydrodesulfurization, which is vital for removing sulfur from petroleum products to meet environmental regulations lidsen.comthermofisher.comlidsen.com. Molybdates also serve as catalysts in selective oxidation reactions, including the production of formaldehyde (B43269) from methanol (B129727), often utilizing catalysts like iron this compound lidsen.comlidsen.com. Furthermore, their catalytic activity is explored in olefin metathesis and ammonia (B1221849) oxidation researchgate.netlidsen.com. Ammonium (B1175870) heptathis compound ((NH₄)₆Mo₇O₂₄) is frequently used as a precursor for synthesizing various molybdenum oxide catalysts lidsen.comlidsen.com.

Materials science represents another significant research trajectory for molybdates. Their unique optical and physicochemical characteristics make them promising candidates for applications in optoelectronics, sensing, and energy researchgate.net. Strontium molybdates (SrMoO₄), for instance, have shown superior thermal and chemical stability, making them suitable for optoelectronic and catalytic applications researchgate.net. Metal molybdates (MMoO₄, where M can be Mn, Co, Ni, Fe, or Zn) are actively researched as electrode materials for energy storage devices like lithium-ion batteries and supercapacitors due to their multi-electron redox capabilities, electrical conductivity, and structural stability dntb.gov.uanih.govacs.orgresearchgate.netresearchgate.net. Research focuses on synthesizing these materials with controlled nanoscale morphologies to optimize electrochemical performance dntb.gov.uaacs.org.

Electrochemistry research involving molybdates is closely linked to energy storage and sensing applications. Metal molybdates are studied for their high electrochemical performance as electrode materials, with investigations into their synthesis methods, material properties, and measured electrochemical performance dntb.gov.uanih.gov. For example, cobalt this compound (CoMoO₄) and nickel this compound (NiMoO₄) have been explored for their potential in supercapacitors, exhibiting promising specific capacitance values acs.orgresearchgate.net. Copper this compound (CuMoO₄) has also garnered attention for its use in electrochemical sensors for detecting drug molecules nih.gov.

In biological research, the importance of this compound stems from molybdenum being an essential trace element. It functions as a cofactor for numerous enzymes involved in critical metabolic processes in bacteria, plants, and animals, including the metabolism of sulfur-containing amino acids, purines, and pyrimidines ontosight.aiimoa.inforesearchgate.net. Enzymes like xanthine (B1682287) oxidase, sulfite (B76179) oxidase, and nitrate (B79036) reductase rely on a molybdenum cofactor for their function ontosight.aiimoa.info. Research in this area investigates the biological activity and metabolism of molybdenum, often focusing on the uptake, transport, and role of the this compound ion imoa.inforesearchgate.netnih.gov. Studies have also explored the effects of this compound salts on cellular processes, such as gene expression related to angiogenesis and antioxidant response mdpi.com.

The research trajectories for molybdates are dynamic, with ongoing efforts to synthesize novel this compound compounds, understand their fundamental properties, and explore new applications across these diverse fields. The development of polyoxothiomolybdates, which incorporate sulfide (B99878) into polyoxometalate structures, represents an emerging area with potential catalytic applications tandfonline.com.

Interdisciplinary Significance of Molybdate Compounds

Hydrothermal Synthesis Techniques for Molybdates

Hydrothermal synthesis is a widely used technique for preparing crystalline this compound materials. This method involves carrying out chemical reactions in aqueous solutions at elevated temperatures and pressures, typically in a sealed vessel (autoclave). The hydrothermal environment facilitates the dissolution and recrystallization of precursors, leading to the formation of well-defined crystalline phases. This technique is known for its ability to produce materials with high crystallinity and controlled morphology. scientific.netacs.orgnih.gov

Influence of pH and Reactant Ratios on Crystalline Phase Formation

The pH of the reaction solution and the molar ratios of the reactants are critical parameters that significantly influence the crystalline phase formation of molybdates during hydrothermal synthesis. Studies on bismuth this compound catalysts have shown that varying the pH and the Bi/Mo ratio allows for tuning the crystalline Bi-Mo oxide phases. mdpi.com For instance, in the synthesis of bismuth this compound, a Bi/Mo ratio of 1/1 at pH ≥ 6 primarily resulted in the formation of γ-Bi₂MoO₆. mdpi.com Lower pH values tended to yield phase mixtures, while a significantly lower catalytic activity was observed at pH = 9, attributed to a low specific surface area. mdpi.com Another study on bismuth this compound nanostructures synthesized hydrothermally at varied pH values (2, 4, 6, 8, and 10) also revealed that pH significantly impacts the morphology and phase formations. nih.gov Low pH levels favored the formation of Bi₂MoO₆ nanoplates, which gradually converted to spherical nanoparticles at high pH levels. nih.gov The pH value of the initial solution has a stronger influence on the product composition than the Co/Mo ratio in the hydrothermal synthesis of cobalt molybdates, due to the pH dependence of precursor solubility and the stability of polythis compound species in aqueous solution. core.ac.uk The pH also plays a crucial role in the hydrothermal synthesis of metal this compound hydrates, affecting both the formation of the this compound phase and the morphology. acs.org

Nanostructured this compound Synthesis via Hydrothermal Routes

Hydrothermal synthesis is a versatile method for the preparation of nanostructured molybdates. scientific.netua.pt This technique allows for the control of particle size and morphology at the nanoscale by adjusting reaction parameters such as temperature, time, and the use of surfactants or structure-directing agents. For example, uniform nanorod bundles of NiMoO₄·H₂O and CoMoO₄·¾H₂O can be obtained via hydrothermal synthesis with the addition of PEG-400. acs.org Microrods of α-MnMoO₄ can also be synthesized by adjusting the volume ratio of PEG-400 to water. acs.org Microwave-assisted hydrothermal methods have been employed to grow molybdenum disulfide (MoS₂) nanostructures, demonstrating the ability to synthesize layered this compound-based nanostructures. mdpi.com The low-temperature hydrothermal synthesis from oxides has also been proposed for the synthesis of zinc this compound nanostructures, resulting in nanorod structures similar to those obtained by ultrasonic treatment and conventional stirring. ua.pt

Solid-State Reaction and Thermal Decomposition Routes

Solid-state reaction and thermal decomposition are fundamental methods for synthesizing this compound compounds, particularly for obtaining high-purity crystalline phases. researchgate.netaip.org These methods typically involve heating solid precursors or mixtures of precursors to high temperatures to induce chemical reactions and phase transformations.

Precursor Decomposition Strategies (e.g., Dicarboxylate Decomposition)

Precursor decomposition strategies involve the thermal breakdown of molecular precursors to form the desired this compound product. Dicarboxylate decomposition is one such strategy that has been explored for the synthesis of iron this compound catalysts. cardiff.ac.ukrsc.org This method involves the formation and subsequent decomposition of metal carboxylate precursors, such as oxalates or malonates, in a molten solvent of the corresponding carboxylic acid. cardiff.ac.ukcore.ac.uk For instance, iron this compound can be produced by the decomposition of iron and molybdenum oxalates, which yields iron and molybdenum oxides that subsequently react in a solid-state reaction during calcination. cardiff.ac.uk Catalysts synthesized using malonic acid have shown improved performance compared to those prepared using oxalic acid or conventional co-precipitation, attributed to the homogeneous distribution of metal ions achieved through the decomposition of malonate precursors. rsc.org

Influence of Calcination Conditions on Material Characteristics

Calcination conditions, including temperature and duration, have a significant impact on the material characteristics of molybdates synthesized via solid-state and decomposition routes. The calcination temperature influences the dispersion, crystallinity, and chemical state of metal species in supported catalysts. acs.org For example, in the synthesis of vanadium-molybdenum composite oxide catalysts, calcination at 500 °C resulted in abundant surface defects and acid species, leading to high catalytic efficiency. acs.org For iron this compound catalysts synthesized via malonate decomposition, calcination conditions significantly affect the composition and reactivity. cardiff.ac.uk Optimum formaldehyde (B43269) yields were achieved within specific temperature and duration ranges, with other conditions leading to the formation of MoO₃ crystallites and sublimation. cardiff.ac.uk The thermal decomposition of ammonium (B1175870) this compound with lanthanum also shows distinct stages influenced by temperature, leading to changes in the amorphous to crystalline state and the formation of different MoO₃ phases. rmme.ac.cn The calcination temperature also affects the crystallite size, particle size, and surface area of this compound nanoparticles. researchgate.net

Co-precipitation and Wet Chemical Synthesis Approaches

Co-precipitation and other wet chemical synthesis approaches are widely used for preparing this compound materials, offering relatively simple and cost-effective routes. scientific.netnih.govresearchgate.netjacsdirectory.com These methods involve the simultaneous precipitation of metal ions from a solution to form a mixed metal compound.

Controlled Precipitation for Specific this compound Phases

Controlled precipitation is a widely used method for synthesizing this compound compounds, allowing for the targeted formation of specific crystalline phases. This technique typically involves reacting soluble metal salts with a this compound source in aqueous solution, carefully controlling parameters such as pH, temperature, concentration, and the rate of reagent addition.

For instance, the synthesis of cobalt molybdates often utilizes precipitation from aqueous solutions containing cobalt nitrate (B79036) and ammonium heptathis compound. cambridge.orgresearchgate.net Similarly, calcium this compound (CaMoO₄) can be synthesized via co-precipitation methods. rsc.org Research has explored the synthesis of various this compound nanostructures, including Fe₂(MoO₄)₃ nanoparticles, ZnMoO₄ nanoplates, MnMoO₄ nanorods, and CoMoO₄ nanowires, through a general precipitation strategy designed for large-scale production. researchgate.net

Synthesis of Mixed-Metal Molybdates

The synthesis of mixed-metal molybdates involves combining multiple metal cations within the this compound structure, leading to materials with tailored properties. These materials are often synthesized using methods that allow for homogeneous mixing of the constituent elements at the atomic level.

Precipitation from aqueous solutions containing the desired metal salts and a this compound source is a common approach for mixed-metal molybdates. For example, the synthesis of layered molybdates with the general formula AT₂OH(MoO₄)₂⋅H₂O, where A can be NH₄⁺, Na⁺, or K⁺, and T can be Co, Ni, Cu, or Zn, has been achieved. cambridge.org Specific examples include the synthesis of NH₄Co₂OH(MoO₄)₂⋅H₂O. cambridge.org

Mechanochemical and Sol-Gel Methods for this compound Material Generation

Mechanochemical synthesis and sol-gel methods represent advanced approaches for preparing this compound materials, offering advantages such as lower reaction temperatures, shorter reaction times, and fine control over material properties.

Mechanochemistry, which utilizes mechanical forces to induce chemical reactions, has recently gained traction for this compound synthesis. rsc.orgresearchgate.net This method typically involves grinding solid reactants in a ball mill. It has been successfully applied to synthesize complex molybdates, including various heptamolybdates (e.g., sodium, rubidium, cesium) and trimolybdates (e.g., sodium, rubidium, cesium, strontium, barium). rsc.orgresearchgate.netrsc.org Mechanochemical treatment of molybdenum(VI) oxide (MoO₃) with metal carbonates or oxides has been shown to yield molybdates like BaMoO₄ and MgMoO₄ in relatively short reaction times compared to traditional solid-state synthesis. atamanchemicals.commdpi.comariel.ac.il High purity samples of trimolybdates and heptamolybdates have been obtained in less than three hours using this method. rsc.orgrsc.org

| This compound Type | Examples Synthesized via Mechanochemistry | Typical Reaction Time |

| Heptamolybdates | Sodium, Rubidium, Cesium | < 3 hours rsc.orgrsc.org |

| Trimolybdates | Sodium, Rubidium, Cesium, Strontium, Barium | < 3 hours rsc.orgrsc.org |

| Simple Molybdates | BaMoO₄, MgMoO₄ | As low as 8 minutes ariel.ac.il, less time than traditional methods mdpi.com |

The sol-gel method is a wet-chemical technique that involves forming a colloidal suspension (sol) that gradually evolves into a gel-like network, followed by drying and firing to obtain the desired solid material. This method allows for excellent homogeneity and control over particle size and morphology. Lanthanum this compound powders have been prepared by sol-gel using lanthanum nitrate and ammonium this compound as raw materials. scientific.net The sol-gel method has also been employed for the synthesis of bismuth this compound (Bi₂MoO₆) and La-doped Bi₂MoO₆, using precursors like BiCl₃ and Na₂MoO₄·2H₂O. mdpi.com This technique is considered environmentally friendly and offers control over morphology, often operating at lower temperatures. mdpi.com

| This compound Synthesized via Sol-Gel | Precursors Used | Calcination Temperature | Notes |

| Lanthanum this compound | Lanthanum nitrate, Ammonium this compound, Citric acid | 550 °C (best sintering temperature) scientific.net | pH 1.5 and 1h aging time were optimal. scientific.net |

| Bi₂MoO₆ and La-doped Bi₂MoO₆ | BiCl₃, Na₂MoO₄·2H₂O, LaCl₃·7H₂O (for doped) | 650 °C mdpi.com | Sodium dodecyl sulfate (B86663) used as surfactant. mdpi.com |

Other Advanced Synthetic Pathways

Beyond controlled precipitation, mechanochemical, and sol-gel methods, other advanced synthetic pathways are utilized for this compound compounds. These include hydrothermal synthesis, microwave-assisted synthesis, pulsed laser ablation, hot injection routes, and microemulsion approaches. rsc.org Hydrothermal synthesis, for example, has been used to prepare novel this compound polymers. rsc.org The solid-state reaction of MoO₃ with metal oxides is another method, although it may require high sintering temperatures and can lead to undesired secondary species or incomplete reactions compared to techniques like mechanochemistry. cambridge.orgrsc.orgrsc.org

Molybdate Catalysis: Advanced Investigations and Applications

Hydrodesulfurization and Hydrodenitrogenation Catalysis

Hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) are crucial processes in the petroleum industry for removing sulfur and nitrogen heteroatoms from fuel feedstocks, thereby reducing environmental pollutants and improving fuel quality. This compound-based catalysts, particularly molybdenum sulfides (MoS₂), are widely employed for these reactions.

The support material also plays a significant role in the performance and promotion of MoS₂ catalysts for simultaneous HDS and HDN. researchgate.net Interactions between MoS₂ and the support, such as Al₂O₃, can influence the ratio of S-edge to Mo-edge sites in MoS₂, which are considered active sites for these reactions. researchgate.net Stronger MoS₂-Al₂O₃ interactions have been correlated with a higher ratio of S-edge to Mo-edge sites. researchgate.net

Unsupported catalysts containing molybdenum and tungsten sulfides, sometimes promoted with iron, have also been investigated for HDS and HDN. mdpi.comosti.gov The atomic ratio of active metals like nickel, molybdenum, and tungsten can influence the formation and composition of the active sulfide (B99878) phases, impacting catalytic performance. mdpi.com For instance, in unsupported Ni-Mo-W catalysts, the Ni/Mo/W ratio affects the formation of phases like α-NiMoO₄ and β-NiMoO₄ upon calcination, which are precursors to the active sulfide phases. mdpi.com

Photocatalytic Applications of this compound Materials

This compound materials have garnered attention for their potential in photocatalytic applications, particularly for environmental remediation. Their ability to absorb light and generate electron-hole pairs makes them suitable for the degradation of organic pollutants.

Degradation of Organic Pollutants (e.g., Dyes)

This compound-based photocatalysts have shown efficacy in the degradation of organic dyes in wastewater. researchgate.netqscience.comresearchgate.netdoi.orgicontrolpollution.com Materials such as zinc this compound (ZnMoO₄) have been synthesized and tested for the degradation of dyes like methylene (B1212753) blue under visible light irradiation. researchgate.net Research indicates that ZnMoO₄ can achieve high degradation efficiencies, with studies reporting over 99% degradation of methylene blue after a certain irradiation time. researchgate.net The photocatalytic performance is influenced by factors such as the band gap energy of the this compound material, which can be studied using techniques like UV-Vis diffuse reflectance spectroscopy. researchgate.net

Metal molybdates with scheelite tetragonal structures, including PbMoO₄, BaMoO₄, CaMoO₄, SrMoO₄, and CdMoO₄, have attracted significant research interest for the photocatalytic degradation of organic pollutants. doi.org These materials possess diverse band gaps that enable them to utilize both UV and visible light. doi.org However, the rapid recombination of photogenerated electron-hole pairs can limit their efficiency. doi.org Various modification methods, such as morphology control, facet modification, doping, plasmonic enhancement, and heterojunction formation, are employed to mitigate this issue and enhance photocatalytic performance. doi.org

Intercalation of this compound anions into layered materials like layered double hydroxides (LDHs) can also enhance their photoactivity for dye degradation. qscience.comresearchgate.net These hybrid materials can exhibit improved light absorption and charge separation properties. qscience.comresearchgate.net For example, this compound-intercalated Mg²⁺/Fe³⁺ LDHs have shown enhanced photoactivity for the degradation of dyes like rhodamine 6G. qscience.comresearchgate.net This enhanced activity is attributed to factors such as visible light absorption, low recombination rates of charge carriers, and charge transfer processes involving the intercalated this compound anions. qscience.comresearchgate.net

Ammonium (B1175870) phosphothis compound has also been investigated for the photocatalytic degradation of dyes like Janus green B. icontrolpollution.com The degradation rate is influenced by parameters such as dye concentration, photocatalyst amount, pH, and light intensity. icontrolpollution.com

Here is a table summarizing some findings on the photocatalytic degradation of dyes using this compound-based materials:

| Photocatalyst Material | Target Dye | Light Source | Key Finding | Source |

| ZnMoO₄ | Methylene Blue | Visible light | 99% degradation after 80 minutes. researchgate.net | researchgate.net |

| This compound-intercalated Mg²⁺/Fe³⁺ LDH | Rhodamine 6G | Not specified | Enhanced photoactivity. qscience.comresearchgate.net | qscience.comresearchgate.net |

| Ammonium phosphothis compound | Janus green B | Visible light | Maximum color removal of 97.9% in 4 hours. icontrolpollution.com | icontrolpollution.com |

| Scheelite metal molybdates (e.g., PbMoO₄) | Organic pollutants | UV and Visible | Diverse band gaps, but fast electron-hole recombination is a challenge. doi.org | doi.org |

Electrocatalytic Applications of Polyoxothis compound-Based Materials

Polyoxothis compound-based materials, a subclass of polyoxometalates (POMs) containing molybdenum-oxygen clusters, are emerging as promising electrocatalysts for various reactions relevant to energy conversion and storage. mdpi.comrsc.orgresearchgate.netacs.orgbohrium.comresearchgate.netchinesechemsoc.org Their well-defined structures, tunable properties, and redox activity make them attractive for electrocatalytic applications. rsc.orgbohrium.com

Oxygen Evolution Reaction (OER)

The oxygen evolution reaction (OER) is a half-reaction in water splitting and is crucial for technologies like electrolyzers and metal-air batteries. bohrium.commdpi.com Polyoxothis compound-based materials have been explored as electrocatalysts for OER, often in alkaline media. mdpi.commdpi.comrsc.org

Studies have investigated cobalt-containing polyoxometalates immobilized on conductive supports like carbon nanotube fibers (CNTF) for OER. mdpi.com These materials can exhibit efficient charge transfer kinetics and high OER performance, characterized by low overpotentials and small Tafel slopes. mdpi.com The self-activation of the POM through restructuring can generate active sites, such as cobalt oxides or hydroxides. mdpi.com

Polyoxometalate etching has been employed to synthesize materials like PTA&PMA/NiMoO₄@NF on nickel foam, which exhibit enhanced OER kinetics. mdpi.com These catalysts can achieve low overpotentials at relevant current densities in alkaline solutions, demonstrating good stability over extended periods. mdpi.com The improved performance is attributed to factors such as cationic defects (Ni and Mo) and optimized electronic configurations induced by the POM etching. mdpi.com Incorporating polyoxometalates into NiFe-based oxyhydroxides has also been shown to enhance OER performance in alkaline media by inducing electronic interactions between metal sites. rsc.org

Here is a table summarizing selected OER performance data for polyoxothis compound-based electrocatalysts:

| Electrocatalyst Material | Reaction Medium | Overpotential (mV) at 10 mA cm⁻² | Stability | Source |

| Co₄POM@CNTF | Alkaline | 323 | Good stability | mdpi.com |

| PTA&PMA/NiMoO₄@NF | 1.0 M KOH | 200 | Good stability | mdpi.com |

| Polyoxometalate-incorporated NiFe oxyhydroxides | Alkaline | 203 | Not specified | rsc.org |

Hydrogen Evolution Reaction (HER)

The hydrogen evolution reaction (HER) is the other half-reaction in water splitting, producing hydrogen gas. researchgate.netacs.orgbohrium.comresearchgate.netchinesechemsoc.org Polyoxometalates and their derivatives are being investigated as noble-metal-free electrocatalysts for HER. researchgate.netacs.orgresearchgate.netchinesechemsoc.org

Polyoxometalate-contained composites and POMs-derived transition metal chalcogenides, phosphides, and nitrides have been explored for their HER performance. researchgate.net Hybrid materials incorporating POMs with transition metal complexes have also been synthesized and characterized for HER activity. acs.org For example, a two-dimensional POM-copper complex hybrid has been shown to catalyze electrochemical HER in near-neutral media, following a proton-coupled electron transfer pathway. acs.org

Anderson-type polyoxometalates, such as NiMo₆O₂₄, have been used to promote electrocatalytic HER at nanostructured copper. bohrium.com The POM can improve H⁺ transfer and assist hydrogen atom absorption, leading to decreased overpotential and enhanced activity compared to porous copper foam. bohrium.com

Carbon Dioxide Reduction Reaction (CO₂RR)

Electrocatalytic carbon dioxide reduction reaction (CO₂RR) aims to convert CO₂ into valuable fuels and chemicals. rsc.orgbohrium.comaip.orgresearchgate.netresearchgate.netrsc.orgrsc.org Polyoxometalate-based electrocatalysts are being developed for this process due to their unique redox chemistry and ability to act as electron reservoirs. rsc.orgaip.orgresearchgate.netrsc.org

POM-based materials can modulate electron transfer during the CO₂RR, influencing activity and selectivity towards specific products like carbon monoxide (CO). aip.orgresearchgate.netrsc.org Studies have reported POM-based manganese-carbonyl composites that exhibit high activity and selectivity for CO₂RR to CO in aqueous electrolytes, achieving high Faradaic efficiencies. researchgate.netrsc.org The POMs in these composites act as electronic regulators, controlling electron transfer and suppressing the competitive hydrogen evolution reaction. researchgate.netrsc.org

Palladium-incorporated polyoxometalates immobilized on carbon supports have also been investigated for electrochemical CO₂ reduction. rsc.org The choice of countercations in these POMs can significantly modulate the catalytic performance and product selectivity. rsc.org For instance, specific countercations have been shown to lead to high selectivity towards CO production. rsc.org

Here is a table summarizing selected CO₂RR performance data for polyoxothis compound-based electrocatalysts:

| Electrocatalyst Material | Target Product | Faradaic Efficiency (%) | Overpotential (V vs. RHE) | Source |

| SiW₁₂–MnL composite | CO | >95 | 0.61 | researchgate.netrsc.org |

| BaPd₂/C (Pd-incorporated POM) | CO | ~90 | Not specified | rsc.org |

Water Oxidation Catalysis

Hydrated cobalt this compound (CoMoO₄) has been explored as a catalyst for oxidizing water to produce oxygen. google.com This process can involve placing water in contact with hydrated cobalt molybdenum, which catalyzes the oxidation. google.com Hydrated cobalt molybdenum nanoparticles can be supported on an electrode, and an electrical potential can be applied to generate oxygen. google.com The proposed mechanism for CoMoO₄ as a water oxidation catalyst involves converting water to its elemental components with electrons transferred to a sacrificial electron acceptor. google.com

Trimetallic this compound nanobelts have also been studied as active and stable electrocatalysts for the OER. acs.org Introducing a third metal can modify the electronic environment of this compound nanobelts, leading to favorable intermediate adsorption on the catalysts. acs.org For instance, optimized Mo₅₁Ni₄₀Fe₉ nanobelts have demonstrated an overpotential of 257 mV to achieve a current density of 10 mA cm⁻² and a Tafel slope of 51 mV dec⁻¹. acs.org Combining these nanobelts with commercial Pt/C as the cathodic catalyst in a water electrolyzer required a potential of only 1.55 V to achieve 10 mA cm⁻² and showed superior stability. acs.org

Transition metal molybdates are being evaluated as catalysts in hydrogen production, specifically for optimizing the oxygen evolution reaction. aip.org this compound electrodes can undergo a dynamic conversion process into highly active hydroxyl oxides during the OER, significantly increasing the reaction speed. aip.org For example, cobalt-nickel this compound (CoNiMoO₄) nanowires have been investigated to understand the transition these metals undergo during the OER. aip.org Spectroscopic data and density functional theory calculations have provided details of the remodeling process in CoNiMoO₄ during the OER. aip.org This involves the material reacting to form hydroxide (B78521) followed by oxyhydroxide (CoNiOOH) at high potentials. aip.org The increased OER activity in CoNiOOH is attributed to d-band center modulation, which enhances the adsorption capacity for oxygen intermediates. aip.org

Another approach involves constructing a heterojunction between Fe₂(MoO₄)₃ and Ni(OH)₂ to synthesize a highly active electrode for water oxidation. rsc.org The Ni(OH)₂/Fe₂(MoO₄)₃@TM heterojunction catalytic electrode has shown remarkable activity for water oxidation in a 1.0 M KOH electrolyte, exhibiting a low overpotential of 265 mV at 10 mA cm⁻² and maintaining excellent stability. rsc.org

This compound ion leaching and re-adsorption have been found to facilitate structural and electronic modulation of nickel–iron catalysts for seawater electrolysis. researchgate.net Continuous leaching of MoO₄²⁻ can accelerate the collapse of the host structure and the generation of NiFeOOH. researchgate.net The re-adsorbed MoO₄²⁻ ions modify the electronic environment of the Ni and Fe sites and modulate their d-band centers, boosting the OER kinetics. researchgate.net

Here is a table summarizing some findings in this compound-based water oxidation catalysis:

| Catalyst System | Performance Metric | Value | Conditions/Notes | Source |

| Mo₅₁Ni₄₀Fe₉ Nanobelts | Overpotential @ 10 mA cm⁻² | 257 mV | Electrocatalytic OER | acs.org |

| Mo₅₁Ni₄₀Fe₉ Nanobelts + Pt/C | Potential @ 10 mA cm⁻² (Water Electrolyzer) | 1.55 V | Overall water splitting | acs.org |

| α-CoMoO₄ | Overpotential @ 10 mA cm⁻² | 0.43 ± 0.05 V | Electrocatalytic OER in alkaline media | researchgate.net |

| H-CoMoO₄ | Overpotential @ 10 mA cm⁻² | 0.51 ± 0.05 V | Electrocatalytic OER in alkaline media | researchgate.net |

| β-CoMoO₄ | Overpotential @ 10 mA cm⁻² | 0.56 ± 0.04 V | Electrocatalytic OER in alkaline media | researchgate.net |

| Ni(OH)₂/Fe₂(MoO₄)₃@TM Heterojunction | Overpotential @ 10 mA cm⁻² | 265 mV | Electrocatalytic water oxidation in 1.0 M KOH | rsc.org |

| Mn₂O₃:2.64%Mo | Faradaic efficiency for O₂ | 91% | OER in simulated alkaline seawater | acs.org |

Mechanistic Studies of this compound Catalysis

Understanding the mechanism of this compound catalysis is crucial for designing more efficient and selective catalysts. Mechanistic studies often involve elucidating the nature of the active site and the influence of this compound coordination and electronic structure on catalytic performance. soton.ac.uk

For instance, in the selective oxidation of methanol to formaldehyde catalyzed by iron this compound, the active component is believed to be a thin layer of amorphous MoOₓ on the catalyst surface. researchgate.net Excess molybdenum content can significantly enhance the activity and stability of the catalyst. researchgate.net Water in the reactor feed can accelerate catalyst deactivation by hampering reoxidation and causing surface Mo loss through MoO₃ sublimation and the formation of volatile Mo-methanol and Mo-water compounds. researchgate.net Mo species migrate from the bulk to the surface to compensate for this loss. researchgate.net

In asymmetric alkylation reactions catalyzed by molybdenum, the catalytic cycle can involve the shuttling of carbon monoxide between different metal-containing species. nih.gov Coordination of CO appears necessary to activate the allyl complex towards nucleophilic attack. nih.gov

Spectroscopic and Computational Approaches to Active Site Elucidation

A variety of spectroscopic methods provide critical information regarding the physical and electronic structures of active sites in this compound-containing enzymes and catalysts. These methods range from standard UV/visible absorption spectroscopy and electron paramagnetic resonance (EPR) to more advanced techniques like X-ray absorption spectroscopy (XAS), resonance Raman, and magnetic circular dichroism spectroscopies. mdpi.com

XAS, being element-specific, can provide surface-sensitive information when molybdenum is exclusively at the surface. rsc.org Applied under in situ/operando conditions, XAS can offer accurate information about the nature of the active site in catalysts like MoOₓ/Fe₂O₃. rsc.org For example, XAFS studies on MoOₓ/Fe₂O₃ catalysts have been used to discern the extent of tetrahedral (Tᵈ) and octahedral (Oʰ) character of Mo sites and provide information about the local environment. acs.org The pre-edge peak in Mo XANES spectra is attributed to a transition associated primarily with Tᵈ geometry, although it is also present in distorted octahedral structures. acs.org

In the selective oxidation of methanol, in situ catalysis studies have identified that Mo⁶⁺ is present throughout the reaction, confirming rapid gas phase oxygen transfer to molybdenum under reaction conditions. rsc.org Reduction studies in the presence of methanol have resulted in the formation of reduced Mo-Mo clusters with a bonding distance of 2.6 Å, suggesting that the selective conversion requires multiple Mo sites. rsc.org

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of this compound catalysis and elucidating active sites. acs.org DFT calculations can provide insights into the energetics of reaction steps and the stability of intermediates. nih.gov For example, DFT has been used to assess the energetics of individual steps involved in the mechanism of this compound insertion into pterin-based molybdenum cofactors. nih.gov Computational studies can also help understand the transformation of surface metal oxide species into active sites, such as in alkene metathesis over a MoOₓ/SiO₂ catalyst, where the role of surface silanols has been investigated using DFT. acs.org

Combined spectroscopic and computational approaches are particularly effective in understanding complex catalytic systems. XAS data, for instance, can inform computational models used to describe the active site structure. soton.ac.uk In the case of iron this compound catalysts, computational studies have indicated active sites where Mo has multiple Fe neighbors at specific distances, which aligns with EXAFS analysis. soton.ac.uk

Influence of this compound Coordination and Electronic Structure on Catalytic Performance

The coordination environment and electronic structure of this compound centers significantly influence their catalytic activity and selectivity. soton.ac.uk Different coordination geometries, such as tetrahedral and octahedral, can lead to variations in catalytic performance. acs.orgresearchgate.net

In cobalt molybdates (CoMoO₄), the crystalline structure greatly influences the electrocatalytic performance for the OER. researchgate.net α-CoMoO₄, with a monoclinic structure and Co²⁺ and Mo⁶⁺ ions in edge-shared octahedral sites, shows higher activity compared to β-CoMoO₄ (monoclinic with Mo in tetrahedral coordination) and hydrated CoMoO₄ (triclinic). researchgate.net Computational simulations suggest that the coexistence of Co and Mo ions in edge-shared octahedral sites in α-CoMoO₄ may favor the interaction between water's oxygen atom and the metal adsorption sites due to a less electronically dense surface. researchgate.net

In nickel this compound catalysts, the coordination of Mo⁶⁺ ions differs between the α and β phases, with tetrahedral coordination in β-NiMoO₄ and octahedral in α-NiMoO₄. researchgate.net This structural difference contributes to the varying catalytic activities and stabilities of the two phases. researchgate.net

Modifying the electronic environment of this compound catalysts, for example, by introducing a third metal or through doping, can lead to enhanced catalytic performance. acs.orgmdpi.com In trimetallic this compound nanobelts, modifying the electronic environment leads to favorable intermediate adsorption for the OER. acs.org For molybdenum carbide catalysts used in hydrogen evolution, doping with transition metals can optimize the electronic structure and improve activity. mdpi.com DFT calculations and experiments have shown that transition metal doping significantly affects both hydrogen binding energy and catalytic activity. mdpi.com

The electronic structure also plays a role in the photoelectrochemical properties of materials like lead this compound (PbMoO₄). rsc.org The composition of the reaction mixture during synthesis can influence the electronic structure of the semiconductor. rsc.org Adsorption of molecules onto the surface of PbMoO₄ can also affect its photoelectrochemical behavior and potentially be utilized in photocatalysis. rsc.org

The dynamic structural evolution of transition metal-based catalysts, such as the remodeling of CoNiMoO₄ into CoNiOOH during the OER, highlights the importance of understanding these transformations for establishing structure-activity relationships. aip.org The d-band center modulation in the formed oxyhydroxide enhances the adsorption capacity for oxygen intermediates, directly impacting OER activity. aip.org

The synergy effects observed in mixtures of bismuth this compound catalysts with additives like SnO₂ can be attributed to the modification of the electronic properties of active sites. acs.org An increase in conductivity of the mixture can enhance catalytic activity, provided the number of active sites for specific reaction steps remains high. acs.org

Here is a table illustrating the influence of crystalline structure on the OER performance of Cobalt this compound:

| CoMoO₄ Crystalline Structure | Space Group | Mo Coordination | Overpotential @ 10 mA cm⁻² | Source |

| α-CoMoO₄ | Monoclinic | Octahedral | 0.43 ± 0.05 V | researchgate.net |

| β-CoMoO₄ | Monoclinic | Tetrahedral | 0.56 ± 0.04 V | researchgate.net |

| Hydrated CoMoO₄ | Triclinic | Not specified | 0.51 ± 0.05 V | researchgate.net |

Polyoxomolybdate Pom Chemistry: Structural and Functional Research

Structural Diversity and Assembly Principles of Polyoxomolybdates

Polyoxomolybdates are known for their extensive structural diversity, ranging from small clusters to larger, more complex architectures. frontiersin.org The assembly of these structures is influenced by factors such as pH, metal ion concentrations, and the presence of templating agents or ligands. mdpi.comoup.com The fundamental structural motif often involves edge-sharing MoO octahedra. irb.hr

Heteropolyoxomolybdates and Isopolyoxomolybdates

Polyoxomolybdates can be broadly classified into two main categories: isopolyoxomolybdates and heteropolyoxomolybdates. Isopolyoxomolybdates contain only molybdenum and oxygen atoms, along with counterions. Examples include the heptamolybdate ([Mo₇O₂₄]⁶⁻) and octathis compound ([Mo₈O₂₆]⁴⁻) anions. irb.hrnih.govmdpi.com Heteropolyoxomolybdates, on the other hand, incorporate one or more different heteroatoms (such as P, Si, As, Ge, or transition metal ions) within the molybdenum-oxygen framework. rsc.orgacademie-sciences.frresearchgate.net

Common structural types of heteropolyoxomolybdates include the Keggin type ([XM₁₂O₄₀]ⁿ⁻), Dawson type ([X₂M₁₈O₆₂]ⁿ⁻), Anderson type ([XM₆O₂₄]ⁿ⁻), and Lindqvist type ([M₆O₁₉]ⁿ⁻). frontiersin.orgirb.hrnih.govkobe-u.ac.jp The Keggin structure, for instance, is built from four {M₃O₁₃} triads surrounding a central heteroatom. rsc.org

Functionalization with Metal Ions and Organic Ligands

Functionalization is a key strategy to modify the properties and expand the structural diversity of polyoxomolybdates. This can be achieved by incorporating other metal ions or grafting organic ligands onto the polyoxothis compound framework. irb.hrnih.govrsc.orgrsc.org

The introduction of transition metal ions can lead to significant changes in the molecular configuration and properties of the resulting clusters. nih.govacs.orgresearchgate.netrsc.org For example, incorporating metal cations like Rb⁺ and Cs⁺ into octathis compound-surfactant hybrid crystals has been demonstrated. nih.gov Metal-substituted polyoxomolybdates often exhibit higher negative charge density compared to their parent structures. researchgate.net

Organic functionalization involves covalently linking organic ligands to the polyoxothis compound cluster. irb.hrnih.govrsc.orgrsc.org This approach allows for tuning the electronic properties, stability, and compatibility with organic media. nih.gov Organoimido derivatives, formed by anchoring N-containing organic molecules onto polyoxomolybdates like the Lindqvist-type cluster [Mo₆O₁₉]²⁻, are examples of such functionalized species. researchgate.net Lacunary polyoxomolybdates, which have missing {MoOₓ} units, serve as valuable precursors for incorporating metal species and organic ligands at the vacant sites. oup.comresearchgate.netrsc.org

Redox Properties and Protonation Behavior of Polyoxomolybdates

Polyoxomolybdates are known for their remarkable redox properties, capable of undergoing successive and reversible multi-electron reduction processes while maintaining their structural integrity. academie-sciences.frresearchgate.nethep.com.cn This ability to act as electron reservoirs is a key feature for various applications. gla.ac.uknih.gov Molybdates are generally easier to reduce compared to analogous tungstates. academie-sciences.fracs.org

The redox behavior of polyoxomolybdates is often coupled with protonation, particularly in the presence of acid. gla.ac.ukacs.orgresearchgate.net Protonation typically occurs at bridging oxygen atoms within the Mo–O–Mo fragments or at terminal Mo=O sites in reduced species. irb.hrgla.ac.ukacs.org The extent of protonation can significantly influence the electrochemical behavior and electron transfer kinetics. acs.org The basicity of reduced polyoxothis compound species is generally higher than that of their oxidized counterparts. researchgate.net

Photoluminescence and Magnetic Properties of Polyoxothis compound Clusters

Polyoxothis compound clusters can exhibit interesting photoluminescence and magnetic properties, particularly when incorporating specific metal ions. frontiersin.orgnih.govfrontiersin.orgresearchgate.net

Photoluminescence in polyoxomolybdates can originate from the incorporated metal ions. For instance, a Silverton-type polyoxothis compound incorporating Pr³⁺ and Mn²⁺ ions showed red emission upon excitation at 375 nm. frontiersin.orgnih.govfrontiersin.org The emission bands can be attributed to transitions within the f orbitals of lanthanide ions like Pr³⁺ or d orbitals of transition metal ions like Mn²⁺, although d-d transitions in Mn²⁺ can be weak and influenced by the crystal field environment. nih.govfrontiersin.org

Application of Polyoxomolybdates in Advanced Chemical Synthesis

Polyoxomolybdates have found various applications in advanced chemical synthesis due to their diverse structures, redox properties, and catalytic activity. frontiersin.orgirb.hrnih.govrsc.orgresearchgate.net They are utilized in areas such as catalysis, photocatalysis, and electrocatalysis. nih.govrsc.org

Polyoxomolybdates can serve as catalysts for various reactions, including azide-alkyne cycloaddition reactions. nih.gov Their ability to undergo reversible redox processes makes them suitable for applications in oxidation and reduction reactions. researchgate.net Functionalized polyoxomolybdates, in particular, have shown promise as catalysts in organic synthesis processes. researchgate.net The incorporation of transition metals can enhance their catalytic performance, such as in light-driven CO₂ reduction. acs.org

Furthermore, polyoxomolybdates are used in the synthesis and stabilization of nanoparticles, energy storage, and electrochemical sensors. nih.gov

Molybdenum Homeostasis and Transport Mechanisms in Organisms

Maintaining appropriate intracellular concentrations of molybdenum, a process called homeostasis, is critical for the survival and growth of organisms. imoa.info Organisms acquire molybdenum from the environment, primarily as the soluble oxyanion this compound (MoO₄²⁻). uni-greifswald.demdpi.com The uptake and transport of this compound are mediated by specific transport systems. researchgate.netmdpi.comoup.com

In plants, this compound is absorbed by roots and transported to shoots, and even downward to stems and roots when applied to leaves, indicating its high mobility within the plant. frontiersin.org Studies suggest that intracellular this compound levels are tightly controlled by this compound transporters, particularly during plant development. frontiersin.org In animals, the kidney appears to be a primary site for molybdenum homeostatic regulation, with studies showing high absorption rates and rapid excretion at high intakes. nih.gov

This compound Transporters and Their Genetic Variation

This compound uptake in organisms is primarily facilitated by dedicated transporter proteins. In microorganisms, ATP-binding cassette (ABC) transporters, such as the ModABC system in bacteria, are involved in the energy-dependent uptake of this compound. researchgate.netimoa.info These transporters sequester metal ions via substrate-binding proteins and transfer them across the cell membrane. imoa.info

In eukaryotes, two families of this compound-specific transporters, MOT1 and MOT2, have been identified. mdpi.comoup.comuco.es The MOT1 transporter gene is found in algae, mosses, and higher plants. mdpi.com Studies in Arabidopsis thaliana have identified AtMOT1;1 and AtMOT1;2 as key this compound transporters, with AtMOT1;2 involved in vacuolar transport and inter-organ molybdenum translocation. frontiersin.org In rice (Oryza sativa), OsMOT1;1 is a causal gene for a quantitative trait locus (QTL) controlling grain molybdenum accumulation and is primarily expressed in roots, involved in uptake and translocation under limited molybdenum conditions. nih.gov Natural variation in the promoter sequence of OsMOT1;1 contributes to the variation in grain molybdenum concentration in rice. nih.gov

Genetic variation in this compound transporters has been linked to differences in molybdenum accumulation and utilization. Genome-wide association studies (GWAS) in wheat have identified genomic regions and candidate genes, including this compound transporter 1;2 and this compound transporter 1;1, associated with molybdenum accumulation in grains. frontiersin.org In soybean, researchers identified GmMOT1.1 and GmMOT1.2 genes controlling natural variation in this compound uptake and transport, with specific haplotypes showing different expression and transport capacities. cas.cn These findings highlight the genetic basis underlying natural variation in molybdenum content in crops. cas.cn

In Saccharomyces cerevisiae (yeast), genetic and gene expression changes associated with this compound resistance have been examined, with studies mapping this compound traits to specific loci and identifying candidate genes involved in transport activity. plos.org

Regulation of Molybdenum Uptake and Homeostasis

Molybdenum homeostasis in cells is tightly controlled and plays a vital role in adaptation to the environment. researchgate.netmdpi.comoup.com In plants, mechanisms exist to regulate uptake, transport, and storage in response to low molybdenum intake. mdpi.com this compound uptake can also occur non-specifically via the sulfate (B86663) transport system due to the similar biochemical properties of this compound and sulfate. researchgate.netmdpi.com

Crosstalk between molybdenum and iron metabolism has been observed in plants. frontiersin.org Iron deficiency can lead to reduced molybdenum content, and key genes involved in molybdenum metabolism, such as MOT1, have been found to respond to iron deficiency by showing down-regulation. frontiersin.org

In Chlamydomonas reinhardtii, a model microalga, research has uncovered various molecular components of molybdenum homeostasis, including the identification of eukaryotic this compound transporters MOT1 and MOT2 and the characterization of a Moco carrier protein (MCP1) involved in Moco storage, protection, and transfer. uco.es The expression of the MOT2 gene in Chlamydomonas is activated by this compound deficiency. uco.es

Molybdenum Cofactor Biosynthesis and Insertion Mechanisms

The biological activation of molybdenum involves its incorporation into the molybdenum cofactor (Moco). uni-greifswald.deresearchgate.net Moco biosynthesis is a highly conserved pathway found in nearly all prokaryotes and eukaryotes. uni-greifswald.defrontiersin.orgresearchgate.net The pathway generally involves four steps in bacteria and archaea, and three steps in eukaryotes, starting from guanosine (B1672433) triphosphate (GTP). uni-greifswald.deresearchgate.netmdpi.comrsc.orguni-koeln.de

The initial step involves the conversion of GTP to cyclic pyranopterin monophosphate (cPMP). uni-greifswald.demdpi.comrsc.org This is followed by the insertion of two sulfur atoms to form molybdopterin (MPT). uni-greifswald.demdpi.comrsc.org The unique pterin (B48896) component of Moco, molybdopterin, contains a four-carbon side chain with an enedithiolate group that coordinates the molybdenum atom. uni-greifswald.deresearchgate.netmdpi.com

Computational Studies of Moco Insertion Energetics

The final step of Moco biosynthesis involves the insertion of this compound into MPT. mdpi.comrsc.org In eukaryotes, this step is catalyzed by a molybdenum insertase, such as Cnx1 in plants and mammals, or gephyrin in eukaryotes, which can combine adenylylation and metal insertion functions. mdpi.comuni-koeln.de In bacteria, proteins like MoeA and MogA are involved in this process. rsc.org

Computational studies, often utilizing density functional theory (DFT), have been employed to investigate the mechanism and energetics of this compound insertion into the pterin scaffold. nih.govoptibrium.com These studies aim to understand the chemical transformation and the factors influencing the efficiency of the insertion reaction. nih.gov For example, computational studies have assessed the energetics of individual steps involved in the insertion mechanism in Cnx1E, evaluating total energy and Gibbs free energy changes along the reaction coordinate. nih.gov These studies can provide insights into the stability of intermediates and products formed during the insertion process. nih.gov

Enzymatic Mechanisms of Molybdoenzymes

Molybdoenzymes are a diverse group of enzymes that catalyze a wide range of redox reactions. researchgate.netfrontiersin.orgimoa.info Their catalytic activity relies on the molybdenum atom, which is coordinated by the Moco. rsc.orguni-greifswald.de The specific coordination environment of the molybdenum atom within the Moco, including the presence of oxo and/or sulfido ligands and amino acid ligands from the protein, influences the enzyme's substrate specificity and catalytic mechanism. researchgate.netfrontiersin.org

Examples of molybdoenzymes include nitrate (B79036) reductase, sulfite (B76179) oxidase, xanthine (B1682287) oxidoreductase/dehydrogenase, aldehyde oxidase, and mitochondrial amidoxime (B1450833) reducing component (mARC). frontiersin.orguco.es These enzymes participate in essential metabolic pathways, such as nitrogen, carbon, and sulfur metabolism. frontiersin.org

Theoretical studies, including computational modeling, have been used to investigate the enzymatic mechanisms of various molybdoenzymes. imoa.infonih.gov These studies aim to understand the electronic aspects of these proteins and rationalize their diverse substrate specificities and reaction pathways. nih.gov Computational approaches, such as coupled cluster methods, are used to model the catalytic mechanisms and investigate the dependence of Moco model systems on structural relaxation and environmental effects. imoa.info These studies can provide insights into bond formation and breaking events during catalysis. imoa.info

The mechanism of Moco insertion into bacterial molybdoenzymes often involves specific chaperones. rsc.orgimoa.info These chaperones bind Moco, perform final modifications, and insert the correct form of Moco into the target proteins. rsc.orgimoa.info In plants, a network of protein-protein interactions involving Moco biosynthesis enzymes and molybdoenzymes has been uncovered, suggesting a mechanism for protected transfer of intermediates and Moco. frontiersin.org

The physiological roles of some molybdoenzymes, such as mARC proteins, are still being investigated, although studies suggest potential functions in detoxification or regulation of nitric oxide synthesis. frontiersin.org The proper function of molybdoenzymes is crucial for organism viability, and impairment of their activity due to factors affecting Moco biosynthesis or supply can lead to pleiotropic effects. frontiersin.org

Electron and Proton Transfer Pathways in Molybdenum Active Sites

Electron and proton transfer pathways are fundamental to the function of molybdoenzymes, coupling substrate transformations with changes in the molybdenum oxidation state. In many molybdoenzymes, the molybdenum center acts as a transducer between two-electron transfer reactions involving the substrate and one-electron transfer processes to other redox cofactors like iron-sulfur clusters or flavins. nih.gov

Within the active site, the molybdenum is typically coordinated in a distorted square-pyramidal geometry. unl.pt The precise ligands, including oxo, sulfido, hydroxyl, and those from the dithiolene group of Moco, influence the electronic structure and redox properties of the molybdenum center, thereby dictating the electron and proton transfer routes. For instance, in the xanthine oxidase family, the catalytic cycle involves the transfer of an oxygen atom derived from water to the substrate, coupled with electron transfer from the substrate to the molybdenum center. mdpi.comunl.pt This process often involves a base-assisted nucleophilic attack and subsequent hydride transfer. researchgate.netnih.gov

In formate (B1220265) dehydrogenases, the reaction involves the reversible oxidation of formate to carbon dioxide. mdpi.com Mechanistic studies suggest a hydride transfer involving the sulfido ligand of the molybdenum center, which acts as either an acceptor or donor depending on the reaction direction. researchgate.netacs.org

Role of Dithiolene and Pterin Ligands in Modulating Molybdenum Redox Potentials

The dithiolene group of the molybdopterin cofactor is a crucial ligand that directly coordinates the molybdenum atom. nih.govmdpi.com This dithiolene moiety, along with the pterin component of Moco, plays a significant role in modulating the redox potentials of the molybdenum center. nih.govscispace.com

The dithiolene ligand is considered "non-innocent" due to its ability to exist in different redox states, which can influence the electronic environment of the metal center. mdpi.comnih.gov This electronic flexibility, mediated through the sulfur atoms, contributes to the highly covalent nature of the Mo-dithiolene bond and allows the system to adapt to varying electron density at the metal. nih.govmdpi.com

The pterin component, conjugated with the dithiolene unit, also contributes to the electronic tuning of the molybdenum center. nih.govscispace.com The electron-deficient nature of the nitrogen-rich pterin can exert an electron-withdrawing effect on the dithiolene chelate. nih.gov Furthermore, the conformation of the pterin ring, particularly the cyclization of the pyran ring in some Moco variants, can influence the electronic coupling between the pterin and dithiolene, thereby adjusting the redox properties of the molybdenum. scispace.commdpi.com Studies using model complexes have demonstrated that pterin substitution can significantly shift the Mo(V/IV) redox potential to more positive values compared to simpler dithiolene complexes. nih.govscispace.com

Mechanistic Insights on Specific Molybdoenzymes

Detailed mechanistic studies have provided significant insights into the catalytic cycles of specific molybdoenzymes.

Nitrate Reductases: Nitrate reductases (NR) are key enzymes in the nitrogen cycle, catalyzing the reduction of nitrate to nitrite. nih.govnih.gov These enzymes belong to the DMSO reductase family and contain a molybdenum center coordinated by molybdopterin. nih.govimoa.info The reaction mechanism involves an oxo-transfer reaction coupled to electron transfer. nih.gov The molybdenum ion cycles between Mo(VI) and Mo(IV) oxidation states, with Mo(V) as an intermediate. nih.gov Structural studies have revealed the coordination sphere of molybdenum in different NR types, providing a basis for understanding their catalytic mechanisms. nih.govnih.gov

Formate Dehydrogenases: Formate dehydrogenases (FDHs) catalyze the reversible interconversion of formate and carbon dioxide. mdpi.comresearchgate.net Mo/W-containing FDHs utilize a molybdenum or tungsten center coordinated by bis-molybdopterin guanine (B1146940) dinucleotide (bis-MGD), a sulfido ligand, and sometimes a selenocysteine (B57510) or cysteine residue. mdpi.comresearchgate.net The mechanism involves an oxygen atom transfer or hydride transfer reaction at the metal center, with the metal cycling between Mo/W(VI), Mo/W(V), and Mo/W(IV) states. mdpi.comresearchgate.net Recent studies have provided evidence for bicarbonate formation as a reaction intermediate and highlighted the role of specific active-site residues like histidine and arginine in substrate binding and catalysis. mdpi.comresearchgate.netnih.gov

Aldehyde Oxidases: Aldehyde oxidases (AOXs) are molybdo-flavoenzymes that catalyze the oxidation of aldehydes and N-heterocyclic compounds. nih.govimoa.info Similar to xanthine oxidase, AOXs utilize a molybdenum cofactor and are involved in detoxification and drug metabolism. researchgate.netnih.govimoa.info The proposed mechanism involves a base-assisted nucleophilic attack on the substrate and hydride transfer to a sulfido ligand on the molybdenum. researchgate.netnih.gov Research has also investigated the inactivation mechanisms of AOXs, such as the reactive oxygen species-mediated inactivation which can lead to the loss of the sulfido ligand from the reduced molybdenum cofactor. imoa.infonih.govhci.edu.au

Xanthine Oxidase: Xanthine oxidase (XO), also a molybdo-flavoenzyme, catalyzes the oxidative hydroxylation of purines like xanthine to uric acid. mdpi.comimoa.info The molybdenum active site in XO is coordinated by the molybdopterin cofactor, along with oxo, sulfido, and a water/hydroxyl ligand. unl.ptmdpi.com The catalytic mechanism involves the attack of a molybdenum-bound hydroxide (B78521) on the substrate, followed by hydride transfer to the Mo=S group. mdpi.comrsc.org The molybdenum center cycles between Mo(VI), Mo(V), and Mo(IV) during catalysis. mdpi.com Studies have also explored the inhibition mechanisms of XO by compounds that interact directly with the molybdenum center. imoa.infochemrxiv.org

Here is a summary of key mechanistic features of selected molybdoenzymes:

| Enzyme | Substrate(s) | Reaction Type | Molybdenum Oxidation States | Key Mechanistic Step | Additional Cofactors |

| Nitrate Reductase | Nitrate | Oxygen Atom Transfer | Mo(VI), Mo(V), Mo(IV) | Reduction of nitrate to nitrite | Fe/S clusters, Heme |

| Formate Dehydrogenase | Formate, Carbon Dioxide | Hydride Transfer / Oxygen Atom Transfer | Mo/W(VI), Mo/W(V), Mo/W(IV) | Interconversion of formate and CO2 | Fe/S clusters (some) |

| Aldehyde Oxidase | Aldehydes, N-heterocycles | Oxygen Atom Transfer | Mo(VI), Mo(V), Mo(IV) | Oxidation to carboxylic acids/hydroxylation | FAD, Fe/S clusters |

| Xanthine Oxidase | Xanthine, Hypoxanthine | Oxygen Atom Transfer | Mo(VI), Mo(V), Mo(IV) | Hydroxylation to uric acid | FAD, Fe/S clusters |

This compound as a Metabolic Modulator and Inhibitor in Microorganisms

This compound plays a dual role in microorganisms: it is an essential micronutrient required for the synthesis and function of molybdoenzymes, and it can also act as a metabolic modulator or inhibitor, particularly under certain environmental conditions or at elevated concentrations. frontiersin.orgnih.gov

This compound uptake in bacteria is primarily mediated by high-affinity transport systems, such as the ModABC system, which ensures the availability of molybdenum for Moco biosynthesis. nih.govpnas.org However, this compound can interfere with the metabolism of other oxyanions, notably sulfate, due to similarities in their chemical properties and transport pathways. nih.govimoa.info this compound can be transported into cells via sulfate transport systems, leading to its accumulation and subsequent inhibitory effects. nih.govimoa.info

One well-studied example of this compound inhibition is in sulfate-reducing bacteria (SRB). imoa.infonih.govportalabpg.org.brresearchgate.net this compound is a known inhibitor of sulfate reduction, a process crucial for the energy metabolism of these microorganisms. imoa.infonih.govportalabpg.org.br The inhibitory effect is thought to involve the sulfate activation pathway, where this compound can act as an analog of sulfate and interfere with enzymes like sulfate adenylyl transferase (Sat). imoa.info This interference can lead to the formation of futile cycles and depletion of cellular ATP, although studies also suggest alternative or additional mechanisms of inhibition. imoa.info Research has shown that this compound can significantly reduce SRB growth and sulfide (B99878) production, impacting processes like microbiologically influenced corrosion. nih.govportalabpg.org.brresearchgate.net

The effectiveness of this compound as an inhibitor can be influenced by factors such as the this compound-to-sulfate ratio and the presence of other substances like nitrate. portalabpg.org.brresearchgate.net Studies have determined minimum inhibitory concentrations of this compound for various SRB consortia. portalabpg.org.br

Beyond SRB, this compound can influence other microbial processes. Research indicates that this compound can affect mercury bio-methylation in bacteria, with different effects observed in aerobic and anaerobic strains. frontiersin.org While this compound can inhibit the growth and methylation processes in SRB, its effect on non-sulfur-metabolizing mercury-methylating bacteria may be less pronounced, suggesting metabolic specificity in its inhibitory action. frontiersin.org

The role of molybdoenzymes in bacterial pathogens is also an active area of research, with studies showing that this compound uptake and the function of these enzymes can impact bacterial fitness and virulence within a host. nih.govfrontiersin.org

Here is a table summarizing the inhibitory effects of this compound on sulfate-reducing bacteria:

| Microorganism Source | This compound Concentration (mM) | Observed Effect | Reference |

| Natural gas dehydration plant | 5 | Growth reduction, ~100% sulfide decrease | nih.gov |

| Oil fields (Reconcavo Basin) | 0.08 | Inhibition of sulfate reduction for 168 h | portalabpg.org.br |

| Desulfovibrio vulgaris Hildenborough | >0.5 | Almost complete growth inhibition (in one study) | frontiersin.org |

| Oilfield-derived consortia | 0.5 | Inhibition of SRM growth | researchgate.net |

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 104578 |

| Molybdenum Cofactor (Moco) | 449072 |

| Nitrate | 944 |

| Nitrite | 943 |

| Formate | 284 |

| Carbon Dioxide | 280 |

| Xanthine | 1188 |

| Uric Acid | 1175 |

| Sulfate | 1118 |

| Hydrogen Sulfide | 3030643 |

| Hypoxanthine | 791 |

| Allopurinol | 2082 |

| Oxipurinol | 121177 |

| FAD | 6328 |

| ATP | 5950 |

| AMP | 6021 |

| NAD+ | 5893 |

| NADP+ | 5894 |

| Bicarbonate | 1071 |

| Sulfide | 1117 |

| Selenocysteine | 25001 |

| Cysteine | 5961 |

| Histidine | 773 |

| Arginine | 6322 |

| Molybdopterin | 449072 |

| Molybdopterin Guanine Dinucleotide (MGD) | 135409443 |

| Water | 963 |

| Hydrogen Peroxide | 784 |

| Superoxide | 1120 |

| Ferredoxin | - |

| Flavodoxin | - |

| Heme | - |

| Iron-sulfur cluster | - |

| Pyridine | 921 |

| Benzoate | 235 |

| Mercury (II) | 23971 |

| Cadmium | 25208 |

| 5-aminolevulinic acid | 163 |

| Glycolic acid | 759 |

| L-acetylcarnitine | 440913 |

| 2,3-dihydroxypropyl octanoate | 14086734 |

| Guanine Dinucleotide (GD) | - |

| Cytosine Dinucleotide (CD) | - |

| MPT-cytosine dinucleotide (MCD) | 135409444 |

| MPT-guanine dinucleotide (MGD) | 135409443 |

| cyclic pyranopterin monophosphate (cPMP) | 135409445 |

| MPT-AMP | 135409446 |

Note: PubChem CIDs for Ferredoxin, Flavodoxin, Heme, Iron-sulfur cluster, Guanine Dinucleotide (GD), and Cytosine Dinucleotide (CD) are not provided as they represent classes of molecules or complexes rather than single, well-defined chemical compounds with unique CIDs in the same way as the other listed compounds.this compound, the oxyanion of molybdenum, is a vital component in biological systems, primarily serving as the core of the molybdenum cofactor (Moco) found in a diverse group of enzymes known as molybdoenzymes. These enzymes are crucial for catalyzing a wide range of redox reactions essential for fundamental metabolic processes across various life forms. The biological significance of this compound is intrinsically linked to its incorporation into Moco, enabling the catalytic power of these metalloenzymes.

Molybdoenzymes and Molybdenum Cofactor Moco Research

Molybdoenzymes are a key class of enzymes that utilize a molybdenum atom, coordinated within the molybdenum cofactor (Moco), to facilitate crucial metabolic transformations. Moco is a pterin-based molecule that chelates the molybdenum atom through a dithiolene group. researchgate.net The ability of molybdenum to cycle through different oxidation states (primarily Mo(VI), Mo(V), and Mo(IV)) is fundamental to the catalytic mechanisms employed by these enzymes. unl.pt

Electron and Proton Transfer Pathways in Molybdenum Active Sites

Electron and proton transfer pathways are integral to the function of molybdoenzymes, coupling substrate transformations with changes in the oxidation state of the molybdenum center. In many molybdoenzymes, the molybdenum atom acts as a bridge, facilitating the transfer of two electrons from the substrate to other redox partners like iron-sulfur clusters or flavins, which typically handle one-electron transfers. nih.gov

The molybdenum in the active site is generally found in a distorted square-pyramidal coordination geometry. unl.pt The specific ligands bound to molybdenum, including oxo, sulfido, hydroxyl, and those from the dithiolene group of Moco, significantly influence the electronic structure and redox properties of the metal center, thereby directing the pathways for electron and proton transfer. For example, in enzymes of the xanthine (B1682287) oxidase family, the catalytic cycle involves the transfer of an oxygen atom, ultimately derived from water, to the substrate. This is coupled with the transfer of electrons from the substrate to the molybdenum center. mdpi.comunl.pt This process often proceeds via a mechanism involving base-assisted nucleophilic attack and subsequent hydride transfer. researchgate.netnih.gov

In formate (B1220265) dehydrogenases, the reversible oxidation of formate to carbon dioxide occurs at the molybdenum active site. mdpi.com Mechanistic investigations suggest a hydride transfer reaction involving the sulfido ligand coordinated to the molybdenum center, which can function as either a hydride acceptor or donor depending on the direction of the reaction. researchgate.netacs.org

Role of Dithiolene and Pterin (B48896) Ligands in Modulating Molybdenum Redox Potentials

The dithiolene group, a constituent of the molybdopterin cofactor, directly coordinates the molybdenum atom and is critical for enzyme function. nih.govmdpi.com This dithiolene moiety, along with the pterin component of Moco, plays a significant role in modulating the redox potentials of the molybdenum center. nih.govscispace.com

The dithiolene ligand is considered "non-innocent" due to its capacity to exist in multiple redox states, which can impact the electronic environment around the metal center. mdpi.comnih.gov This inherent electronic flexibility, transmitted through the sulfur atoms, contributes to the highly covalent nature of the Mo-dithiolene bond and allows the system to adapt to variations in electron density at the metal. nih.govmdpi.com

The pterin component, which is conjugated with the dithiolene unit, also contributes to the electronic fine-tuning of the molybdenum center. nih.govscispace.com The electron-deficient character of the nitrogen-rich pterin can exert an electron-withdrawing effect on the dithiolene chelate. nih.gov Furthermore, the conformation of the pterin ring, particularly the cyclization of the pyran ring observed in some Moco variants, can influence the electronic coupling between the pterin and dithiolene, thereby adjusting the redox properties of the molybdenum. scispace.commdpi.com Studies utilizing model complexes have demonstrated that the presence of a pterin substituent can lead to a notable positive shift in the Mo(V/IV) redox potential compared to complexes with simpler dithiolene ligands. nih.govscispace.com

Mechanistic Insights on Specific Molybdoenzymes

Detailed mechanistic investigations have provided substantial insights into the catalytic cycles of various molybdoenzymes.

Nitrate (B79036) Reductases: Nitrate reductases (NR) are pivotal enzymes in the nitrogen cycle, catalyzing the reduction of nitrate to nitrite. nih.govnih.gov These enzymes belong to the DMSO reductase family and feature a molybdenum center coordinated by molybdopterin. nih.govimoa.info The catalytic mechanism involves an oxo-transfer reaction coupled with electron transfer. nih.gov The molybdenum ion cycles between the Mo(VI) and Mo(IV) oxidation states, with Mo(V) serving as an intermediate. nih.gov Structural analyses have elucidated the coordination environment of molybdenum in different types of nitrate reductases, contributing to the understanding of their catalytic mechanisms. nih.govnih.gov

Formate Dehydrogenases: Formate dehydrogenases (FDHs) catalyze the reversible conversion between formate and carbon dioxide. mdpi.comresearchgate.net Mo/W-containing FDHs contain a molybdenum or tungsten center coordinated by bis-molybdopterin guanine (B1146940) dinucleotide (bis-MGD), a sulfido ligand, and in some cases, a selenocysteine (B57510) or cysteine residue. mdpi.comresearchgate.net The proposed mechanism involves either an oxygen atom transfer or a hydride transfer reaction at the metal center, with the metal cycling through Mo/W(VI), Mo/W(V), and Mo/W(IV) oxidation states. mdpi.comresearchgate.net Recent research has provided evidence for bicarbonate as a reaction intermediate and highlighted the roles of conserved active-site residues such as histidine and arginine in substrate binding and catalysis. mdpi.comresearchgate.netnih.gov

Aldehyde Oxidases: Aldehyde oxidases (AOXs) are molybdo-flavoenzymes that catalyze the oxidation of aldehydes and N-heterocyclic compounds. nih.govimoa.info Similar to xanthine oxidase, AOXs contain a molybdenum cofactor and are involved in detoxification and the metabolism of various compounds, including drugs. researchgate.netnih.govimoa.info The generally accepted mechanism involves a base-assisted nucleophilic attack on the substrate followed by hydride transfer to a sulfido ligand on the molybdenum. researchgate.netnih.gov Studies have also focused on the mechanisms of AOX inactivation, such as inactivation mediated by reactive oxygen species, which can lead to the loss of the sulfido ligand from the reduced molybdenum cofactor. imoa.infonih.govhci.edu.au

Xanthine Oxidase: Xanthine oxidase (XO), another molybdo-flavoenzyme, catalyzes the oxidative hydroxylation of purines, such as xanthine, to form uric acid. mdpi.comimoa.info The molybdenum active site in XO is coordinated by the molybdopterin cofactor, along with oxo, sulfido, and a water or hydroxyl ligand. unl.ptmdpi.com The catalytic mechanism involves the attack of a molybdenum-bound hydroxide (B78521) species on the substrate, followed by the transfer of a hydride to the Mo=S group. mdpi.comrsc.org During catalysis, the molybdenum center cycles between the Mo(VI), Mo(V), and Mo(IV) oxidation states. mdpi.com Research has also explored the mechanisms by which inhibitors interact with and inactivate XO, often involving direct coordination to the molybdenum center. imoa.infochemrxiv.org

The following table summarizes some key mechanistic features of selected molybdoenzymes:

| Enzyme | Substrate(s) | Reaction Type | Molybdenum Oxidation States | Key Mechanistic Step | Additional Cofactors |

| Nitrate Reductase | Nitrate | Oxygen Atom Transfer | Mo(VI), Mo(V), Mo(IV) | Reduction of nitrate to nitrite | Fe/S clusters, Heme |

| Formate Dehydrogenase | Formate, Carbon Dioxide | Hydride Transfer / Oxygen Atom Transfer | Mo/W(VI), Mo/W(V), Mo/W(IV) | Interconversion of formate and CO2 | Fe/S clusters (some) |

| Aldehyde Oxidase | Aldehydes, N-heterocycles | Oxygen Atom Transfer | Mo(VI), Mo(V), Mo(IV) | Oxidation to carboxylic acids/hydroxylation | FAD, Fe/S clusters |

| Xanthine Oxidase | Xanthine, Hypoxanthine | Oxygen Atom Transfer | Mo(VI), Mo(V), Mo(IV) | Hydroxylation to uric acid | FAD, Fe/S clusters |

Molybdate in Advanced Materials Science Applications

Antiviral Molybdate Materials

The urgent need for new antiviral strategies has led to the investigation of various inorganic materials, including molybdates. This compound compounds have shown promise in this area, exhibiting activity against different types of viruses. researchgate.net

Cerium this compound Systems and Their Antiviral Activity

Cerium molybdates, specifically γ-Ce₂Mo₃O₁₃, have demonstrated high antiviral activity against enveloped viruses, including the SARS-CoV-2 coronavirus. titech.ac.jpusc.galtitech.ac.jpnih.govnih.govresearchgate.net Researchers have successfully prepared different forms of cerium this compound, such as Ce₂Mo₃O₁₂ and γ-Ce₂Mo₃O₁₃, which exhibit antiviral properties. titech.ac.jpusc.galtitech.ac.jpresearchgate.net Studies have shown that γ-Ce₂Mo₃O₁₃ powder can significantly reduce the level of coronavirus, achieving a reduction of four orders of magnitude (to less than 1/10,000 of the original level) after four hours. titech.ac.jptitech.ac.jp This antiviral activity against coronavirus was found to be superior to other related materials like La₁.₈Ce₀.₂Mo₂O₉ (LCMO) and MoO₃. titech.ac.jptitech.ac.jp The preparation methods for these cerium molybdates include the polymerizable complex method and hydrothermal processing, which can yield almost single-phase powders. titech.ac.jptitech.ac.jp

Structure-Activity Relationships in Antiviral Molybdates

The antiviral activity of this compound compounds is influenced by several factors, including the specific combination of the metal cation with the this compound ion and the material's specific surface area. titech.ac.jpusc.galtitech.ac.jpnih.govresearchgate.net For instance, the effective combination of cerium with the this compound ion is considered a key factor contributing to the observed antiviral activity in cerium molybdates. titech.ac.jpusc.galtitech.ac.jpnih.govresearchgate.net The specific surface area of the material also plays a crucial role. titech.ac.jptitech.ac.jpnih.gov

Research suggests that the antiviral mechanisms of molybdates can involve the inactivation of enzyme proteins, such as alkaline phosphatase. nih.govresearchgate.net For bacteriophage Φ6, a certain contribution of direct contact with the powder surface, alongside the effect of dissolved ions, has been inferred for antiviral activity. nih.govresearchgate.netresearchgate.net Dissolved ions and pH values suggest that molybdenum and tungsten can exist in the form of polyacids, which may contribute to the antiviral effect. nih.govresearchgate.net The oxidation reaction of Ce(IV) or H₂O₂, and the adsorption of heteropolyacids formed by cerium and this compound ions, are also suggested to affect antiviral activity against bacteriophage Φ6. researchgate.net For bacteriophage Qβ, the antiviral activity appears to be influenced by the neutralization of the negative charge of the capsid by rare earth ions and the adsorption of heteropolyacids to specific sites on the virus. researchgate.net A synergistic effect between potassium ions and this compound has also been observed in the inhibition of certain coronavirus infections, such as TGEV and PRCV. asm.orgnih.gov This synergistic effect, rather than the individual ions, appears to be vital for the inhibitory effect. asm.org

Here is a summary of antiviral activity data for some this compound materials:

| Material | Target Virus | Observed Activity | Key Factors Suggested |

| γ-Ce₂Mo₃O₁₃ | SARS-CoV-2, Φ6 | High antiviral activity, 4-order reduction vs control | Combination of Ce and this compound, specific surface area |

| Ce₂Mo₃O₁₂ | Φ6 | Antiviral activity | Combination of Ce and this compound, specific surface area |

| La₂Mo₂O₉ (LMO) | Qβ, Φ6 | Antiviral activity (better vs Qβ) | Dissolved ion effect, direct contact |

| La₁.₈Ce₀.₂Mo₂O₉ (LCMO) | Φ6 | Improved antiviral activity vs LMO | Synergetic effect between Ce and Mo ions |

| CuMoO₄ | Φ6, Qβ | Highest antiviral activity vs Φ6 among tested | Large ion leakage, reactive oxygen species generation |